molecular formula C15H7ClN2O B4899528 6-chloro-7H-benzo[e]perimidin-7-one

6-chloro-7H-benzo[e]perimidin-7-one

Cat. No. B4899528
M. Wt: 266.68 g/mol
InChI Key: XSGYLMVSAOTCBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-7H-benzo[e]perimidin-7-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of benzo[e]pyridoindoles and has a wide range of pharmacological activities.

Mechanism of Action

The exact mechanism of action of 6-chloro-7H-benzo[e]perimidin-7-one is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes and proteins involved in cell proliferation and survival. Studies have shown that the compound can inhibit the activity of cyclin-dependent kinases and induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the activity of viral DNA polymerase, thereby preventing viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. It has also been shown to inhibit the activity of various kinases involved in cell proliferation and survival. The compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to possess antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-chloro-7H-benzo[e]perimidin-7-one is its broad spectrum of pharmacological activities. This makes it a promising candidate for drug discovery and development. Additionally, the compound has been shown to exhibit potent activity at low concentrations, which makes it a cost-effective option for lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of 6-chloro-7H-benzo[e]perimidin-7-one. One of the potential applications of this compound is in the development of novel anticancer drugs. Studies have shown that the compound can inhibit the growth of various cancer cell lines, and further research is needed to determine its efficacy in vivo. Additionally, the compound has shown promising results in inhibiting viral replication, and further research is needed to determine its potential applications in antiviral drug development. Finally, the compound has shown antibacterial activity, and further research is needed to determine its potential applications in the development of novel antibiotics.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has shown promising results in various pharmacological activities. The compound has been extensively studied for its potential applications in drug discovery and development. The synthesis of this compound has been optimized to provide high yields and purity. The exact mechanism of action of this compound is not fully understood, but it has been suggested to act by inhibiting various enzymes and proteins involved in cell proliferation and survival. The compound has been shown to possess various biochemical and physiological effects, including anticancer, antiviral, anti-inflammatory, and antibacterial properties. Despite its potential advantages, the compound has limitations, including its low solubility in water. Finally, there are several future directions for the research of this compound, including its potential applications in the development of novel anticancer, antiviral, and antibacterial drugs.

Synthesis Methods

The synthesis of 6-chloro-7H-benzo[e]perimidin-7-one involves the reaction of 2-aminobenzoic acid with 2-chloro-3-formylquinoline in the presence of a base. This reaction results in the formation of the intermediate compound, 2-(2-chloroquinolin-3-yl)-3-oxo-2,3-dihydro-1H-benzo[e]perimidin-7-yl acetate, which upon further hydrolysis, yields this compound. The synthesis of this compound has been optimized to provide high yields and purity.

Scientific Research Applications

6-chloro-7H-benzo[e]perimidin-7-one has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cancer cell growth. Additionally, it has been shown to possess potent antiviral activity against herpes simplex virus type 1 and 2, and respiratory syncytial virus.

properties

IUPAC Name

6-chlorobenzo[e]perimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClN2O/c16-10-5-6-11-13-12(10)15(19)9-4-2-1-3-8(9)14(13)18-7-17-11/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGYLMVSAOTCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC=NC4=C3C(=C(C=C4)Cl)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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